Cas no 1805571-01-0 (Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate)

Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate
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- Inchi: 1S/C12H10BrF2NO3/c1-2-18-11(17)9-4-10(19-12(14)15)7(5-13)3-8(9)6-16/h3-4,12H,2,5H2,1H3
- InChI Key: NEBPMXQKPKRFSQ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C(C(=O)OCC)=CC=1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 358
- XLogP3: 3.3
- Topological Polar Surface Area: 59.3
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017270-250mg |
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate |
1805571-01-0 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015017270-1g |
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate |
1805571-01-0 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015017270-500mg |
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate |
1805571-01-0 | 97% | 500mg |
815.00 USD | 2021-06-18 |
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate Related Literature
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Oliver D. John Food Funct., 2020,11, 6946-6960
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate (CAS No. 1805571-01-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate, identified by its CAS number 1805571-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including a bromomethyl group, a cyano substituent, and a difluoromethoxy moiety, make it a valuable building block for medicinal chemists.
The Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate molecule exhibits a high degree of functional diversity, which is essential for the development of novel therapeutic agents. The presence of the bromomethyl group allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex aromatic scaffolds. Additionally, the cyano group can be transformed into other functional groups like amides or carboxylic acids, expanding its utility in drug design.
One of the most compelling aspects of this compound is its application in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer and inflammatory diseases. Recent studies have highlighted its role in developing kinase inhibitors, which are critical for treating various forms of cancer. The difluoromethoxy group, in particular, has been shown to enhance metabolic stability and binding affinity, making it an attractive feature for drug candidates.
In recent years, there has been a surge in research focused on fluorinated compounds due to their improved pharmacokinetic properties. The Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate molecule exemplifies this trend, as its difluoromethoxy substituent contributes to better oral bioavailability and resistance to metabolic degradation. This has led to increased interest in its use as a starting material for next-generation pharmaceuticals.
The compound's versatility also extends to its role in material science and agrochemical applications. Researchers have explored its potential as a precursor for advanced polymers and specialty chemicals, where its unique structural features offer distinct advantages. For instance, the bromomethyl group can be used to introduce polymerizable units, leading to the development of novel materials with tailored properties.
From a synthetic chemistry perspective, the preparation of Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate involves multi-step reactions that showcase modern synthetic methodologies. The process typically begins with the bromination of a suitable benzoic acid derivative followed by cyano group introduction via cyanation reactions. The final step involves the introduction of the difluoromethoxy group through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic routes highlight the compound's importance as a benchmark for developing efficient and scalable synthetic protocols.
The growing body of literature on this compound underscores its significance in drug discovery and material science. Researchers continue to explore new derivatives and applications, driven by its unique chemical properties and functional flexibility. As pharmaceutical innovation advances, compounds like Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate will remain indispensable tools for chemists and biologists alike.
In conclusion, Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate (CAS No. 1805571-01-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its structural features enable diverse functionalization strategies, making it a cornerstone in modern synthetic chemistry. As research continues to uncover new possibilities, this compound will undoubtedly play a pivotal role in shaping the future of drug development and industrial chemistry.
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